molecular formula C6H10N2O B1590700 (1,5-Dimethyl-1H-imidazol-4-yl)methanol CAS No. 64689-22-1

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No.: B1590700
CAS No.: 64689-22-1
M. Wt: 126.16 g/mol
InChI Key: RJHNAUYZKXBDCF-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-imidazol-4-yl)methanol: is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: One common method involves the reaction of 1,5-dimethyl-1H-imidazole with formaldehyde under acidic conditions to produce the corresponding methanol derivative.

  • Industrial Production Methods: Large-scale synthesis often employs continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(1,5-Dimethyl-1H-imidazol-4-yl)methanol: undergoes various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate .

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminium hydride .

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminium hydride in ether.

  • Substitution: Various nucleophiles in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde or 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.

  • Reduction: (1,5-Dimethyl-1H-imidazol-4-yl)methane.

  • Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

(1,5-Dimethyl-1H-imidazol-4-yl)methanol: has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes and receptors involved in biological processes.

  • Pathways: Modulates signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 1,4-Dimethyl-1H-imidazole

  • 1,2-Dimethyl-1H-imidazole

  • 1-Methyl-1H-imidazole

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Properties

IUPAC Name

(1,5-dimethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNAUYZKXBDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494935
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-22-1
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,5-dimethylimidazole-4-carboxylic acid (1.4 g, 0.01 mol), potassium hydroxide (1.12 g, 0.02 mol) and ~37% aqueous formaldehyde solution (3 ml) was heated at 80°-90° C. for 3 hours. After completion of the reaction, the solvent was stripped off in vacuo, and the residue was extracted with isopropanol (40 ml). The isopropanol extract was concentrated to give a crude product. The crude solid was recrystallized from acetone and filtered to afford 0.88 g of 1,5-dimethyl-4-hydroxymethylimidazole as a white crystal, m.p. 161°-163° C. Yield 70%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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